Vif-ElonginC interaction inhibitor 1
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Overview
Description
Vif-ElonginC interaction inhibitor 1 is a complex organic compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of Vif-ElonginC interaction inhibitor 1 typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
Vif-ElonginC interaction inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
Vif-ElonginC interaction inhibitor 1 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound exhibits potential biological activities, including antiviral, anticancer, and antimicrobial properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is explored for therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of Vif-ElonginC interaction inhibitor 1 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological activity being studied.
Comparison with Similar Compounds
Vif-ElonginC interaction inhibitor 1 can be compared with other indolizine derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral and anticancer properties.
Indole-3-carboxaldehyde: Used in the synthesis of various bioactive compounds.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in scientific research and applications.
Properties
CAS No. |
374679-27-3 |
---|---|
Molecular Formula |
C29H21NO4 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 7-benzoyl-3-(naphthalene-2-carbonyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C29H21NO4/c1-2-34-29(33)24-18-26(28(32)22-13-12-19-8-6-7-11-21(19)16-22)30-15-14-23(17-25(24)30)27(31)20-9-4-3-5-10-20/h3-18H,2H2,1H3 |
InChI Key |
OMNFLCJXENKOCL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VEC-5; VEC 5; VEC5; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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